Kocurin is classified within the group of thiazolyl peptides and is characterized by its ribosomal synthesis pathway, similar to other bioactive peptides. The compound was first identified in extracts from Kocuria palustris, which was isolated from marine environments. The genetic basis for Kocurin production has been linked to specific gene clusters responsible for its biosynthesis .
The synthesis of Kocurin involves ribosomal peptide synthesis, which is a common pathway for many natural peptides. The production of Kocurin can be optimized through various fermentation conditions. For instance, Kocuria palustris cultures showed maximal Kocurin production approximately 24 hours after entering the stationary growth phase .
The biosynthetic gene cluster responsible for Kocurin includes nine open reading frames and spans about 12 kilobases in the genome. This cluster has been identified through comparative genomic analysis and confirmed by heterologous expression in Streptomyces coelicolor, which allowed for the production of Kocurin in controlled laboratory settings .
The molecular structure of Kocurin has been elucidated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy techniques. The compound's molecular formula is C₁₄H₁₉N₃O₅S, with a molecular weight of approximately 335.38 g/mol. The structure features a thiazole ring, which is characteristic of thiazolyl peptides, contributing to its bioactivity .
Kocurin exhibits various chemical reactions typical of peptide antibiotics, including interactions with bacterial ribosomes that inhibit protein synthesis. The mechanism involves binding to the ribosomal subunit, disrupting the translation process, which is critical for bacterial growth and survival. This action is particularly effective against Gram-positive bacteria such as MRSA .
The mechanism of action of Kocurin primarily involves its role as an inhibitor of bacterial protein synthesis. By binding to the ribosomal RNA within the 50S subunit, Kocurin interferes with peptide bond formation during translation, leading to the cessation of protein production in susceptible bacteria. This mode of action is supported by data showing low minimum inhibitory concentration (MIC) values against MRSA strains, indicating high potency .
Kocurin is characterized by several notable physical and chemical properties:
These properties contribute to its potential applications in pharmaceutical formulations aimed at treating bacterial infections .
Kocurin's primary application lies in its potential as an antibiotic agent against resistant bacterial strains. Research indicates it could be developed into therapeutic formulations targeting infections caused by MRSA and possibly other resistant pathogens. Furthermore, ongoing studies are exploring its use in combination therapies to enhance efficacy against multi-drug resistant organisms .
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3